2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H14F2N4O and its molecular weight is 328.323. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Imaging Applications
The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET imaging agent for detecting B-Raf(V600E) mutations in cancers, showcases its application in medical imaging. This complex molecule is synthesized from 2,6-difluorobenzoic acid, illustrating the compound's versatility in creating diagnostic tools (Wang et al., 2013).
Chemical Synthesis and Reactivity
The research also delves into the functionalization reactions of related chemical structures, demonstrating the compound's relevance in synthetic organic chemistry. For instance, studies on the synthesis of benzamide derivatives and their reactivity with different reagents highlight the compound's utility in producing various bioactive molecules and exploring their mechanisms of action (Yıldırım et al., 2005).
Material Science and Supramolecular Chemistry
The compound's application extends to material science, where its derivatives form novel crystals with unique supramolecular structures. These structures are characterized by strong hydrogen bonds and weak intermolecular interactions, contributing to the formation of higher-order supramolecular architectures (Wang et al., 2014).
Fluorescence and Photophysical Properties
Another fascinating application is in the development of novel fluorophores. Derivatives of the compound have been synthesized and studied for their blue fluorescence and photophysical properties, which are crucial for biological and organic material applications, demonstrating its potential in creating advanced materials for optical and electronic devices (Yamaji et al., 2017).
Anticancer and Anti-inflammatory Applications
Moreover, novel pyrazolopyrimidines derivatives synthesized from this compound have shown significant anticancer and anti-5-lipoxygenase activities, indicating its potential in the development of new therapeutic agents (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are the TYK2, JAK1, JAK2, and JAK3 . These are all part of the Janus kinase family, which plays a crucial role in signal transduction for a variety of cytokines and growth factors .
Mode of Action
The compound acts as a potent inhibitor for TYK2, JAK1, JAK2, and JAK3 . It binds to these kinases and inhibits their activity, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The compound affects several biochemical pathways. It demonstrates reasonable potency in blocking the IL-12 pathway (IL-12 pSTAT4 EC 50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC 50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC 50 =2000 nM) .
Pharmacokinetics
In terms of pharmacokinetics, the compound exhibits relatively high clearance (65 mL/min/kg) when dosed intravenously (i.v. 1 mg/kg) and exhibits modest oral exposure (AUC=2.6 μM·h at p.o. 5 mg/kg) . This suggests that the compound has good bioavailability.
Result of Action
The inhibition of the TYK2, JAK1, JAK2, and JAK3 kinases by the compound leads to a disruption in the signaling pathways they are involved in . This can result in a variety of molecular and cellular effects, depending on the specific pathway and cell type involved.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-13-2-1-3-14(19)16(13)17(24)21-9-11-23-10-6-15(22-23)12-4-7-20-8-5-12/h1-8,10H,9,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWMPVSRCQKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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